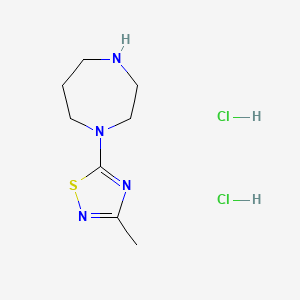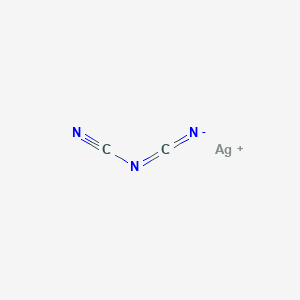![molecular formula C11H12ClNO2S B13700775 4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole](/img/structure/B13700775.png)
4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole is a heterocyclic compound that contains a thieno[3,2-b]pyrrole core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole typically involves the acylation of 4-substituted thieno[3,2-b]pyrrole derivatives. One common method includes the reaction of 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbonyl chloride with ethyl 5-(hydrazinocarbonyl)pyridine-2-carboxylate . The reaction conditions often involve the use of chloroacetyl chloride, dichloroacetyl chloride, and methacryloyl chloride as acylating agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole undergoes various chemical reactions, including:
Acylation: Reaction with acyl chlorides to form bis-acylhydrazines.
Oxidation: Oxidation of hydrazides to form diazenes.
Substitution: Nucleophilic substitution reactions involving the chloro group.
Common Reagents and Conditions
Common reagents used in these reactions include chloroacetyl chloride, dichloroacetyl chloride, methacryloyl chloride, and lead tetraacetate . Reaction conditions often involve the use of solvents such as dichloromethane and methanol, and temperatures ranging from 0°C to room temperature .
Major Products Formed
The major products formed from these reactions include bis-acylhydrazines, diazenes, and various substituted thieno[3,2-b]pyrrole derivatives .
科学的研究の応用
4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole has found applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its role in the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole involves its interaction with specific molecular targets and pathways. For example, thieno[3,2-b]pyrrole derivatives have been shown to inhibit lysine-specific demethylases, which regulate histone methylation and play a role in gene expression .
類似化合物との比較
Similar Compounds
Thieno[3,2-b]pyrrole-5-carboxamides: Known for their antiviral activity against alphaviruses and their potential use in oncology.
Thieno[3,2-b]pyrrole-5-carbohydrazides: Studied for their antitubercular activity.
Thieno[3,2-b]pyrrole-4,6-(5H)-dione: Used in the development of photovoltaic polymers.
Uniqueness
4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole is unique due to its specific substitution pattern and its potential as an intermediate in the synthesis of various biologically active compounds. Its chloro and Boc (tert-butoxycarbonyl) groups provide sites for further chemical modifications, making it a versatile building block in organic synthesis .
特性
分子式 |
C11H12ClNO2S |
|---|---|
分子量 |
257.74 g/mol |
IUPAC名 |
tert-butyl 2-chlorothieno[3,2-b]pyrrole-4-carboxylate |
InChI |
InChI=1S/C11H12ClNO2S/c1-11(2,3)15-10(14)13-5-4-8-7(13)6-9(12)16-8/h4-6H,1-3H3 |
InChIキー |
ZWEFFMFOPKKFPR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(S2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloronaphtho[2,3-d]isoxazole](/img/structure/B13700708.png)









![2-[1,3-bis(4-tert-butylphenyl)-2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13700759.png)

![(S)-2-Amino-3-[4-(benzyloxy)phenyl]-N,N-diethylpropanamide](/img/structure/B13700770.png)
![2-(2-Bromo-2,2-difluoroacetamido)-N-(o-tolyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B13700779.png)
